molecular formula C11H11NO2S B14964038 N-[2-(furan-2-yl)ethyl]thiophene-2-carboxamide

N-[2-(furan-2-yl)ethyl]thiophene-2-carboxamide

Cat. No.: B14964038
M. Wt: 221.28 g/mol
InChI Key: IUVDTSFQJOFWAJ-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)ethyl]thiophene-2-carboxamide is an organic compound that belongs to the class of heterocyclic compounds. It features a furan ring and a thiophene ring, both of which are known for their significant roles in medicinal chemistry and material science. The compound is of interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)ethyl]thiophene-2-carboxamide typically involves the reaction of furan derivatives with thiophene derivatives under specific conditions. One common method includes the condensation of 2-furoic acid with thiophene-2-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)ethyl]thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of furan-2-carboxylic acid derivatives, while reduction can yield alcohols or amines .

Scientific Research Applications

N-[2-(furan-2-yl)ethyl]thiophene-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or disrupt cancer cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)thiophene-2-carboxamide
  • 2-(furan-2-yl)ethyl thiophene-2-carboxylate
  • Thiophene-2-carboxamide derivatives

Uniqueness

N-[2-(furan-2-yl)ethyl]thiophene-2-carboxamide stands out due to its unique combination of furan and thiophene rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced bioactivity and stability, making it a valuable candidate for further research and development .

Properties

Molecular Formula

C11H11NO2S

Molecular Weight

221.28 g/mol

IUPAC Name

N-[2-(furan-2-yl)ethyl]thiophene-2-carboxamide

InChI

InChI=1S/C11H11NO2S/c13-11(10-4-2-8-15-10)12-6-5-9-3-1-7-14-9/h1-4,7-8H,5-6H2,(H,12,13)

InChI Key

IUVDTSFQJOFWAJ-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CCNC(=O)C2=CC=CS2

Origin of Product

United States

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